N'-(4-methoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide
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Overview
Description
N'-(4-methoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a methoxyphenyl group with a hexahydropyridoquinoline moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(4-methoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the hexahydropyridoquinoline core through a series of cyclization reactions. This is followed by the introduction of the methoxyphenyl group via electrophilic aromatic substitution. The final step involves the formation of the oxalamide linkage through a condensation reaction with oxalyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N'-(4-methoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline or pyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl group or the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N'-(4-methoxyphenyl)-N-{2-oxo-1-azatricyclo[731
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may have potential as a bioactive molecule, with applications in studying enzyme interactions and cellular pathways.
Medicine: The compound could be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find use in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N'-(4-methoxyphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-methoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydroquinolin-9-yl)oxalamide
- N1-(4-methoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydroisoquinolin-9-yl)oxalamide
Uniqueness
N'-(4-methoxyphenyl)-N-{2-oxo-1-azatricyclo[7310^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is unique due to its specific structural features, which combine a methoxyphenyl group with a hexahydropyridoquinoline moiety
Properties
IUPAC Name |
N-(4-methoxyphenyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-28-17-7-5-15(6-8-17)22-20(26)21(27)23-16-11-13-3-2-10-24-18(25)9-4-14(12-16)19(13)24/h5-8,11-12H,2-4,9-10H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJQJYOVZIQNGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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